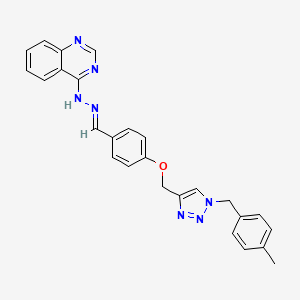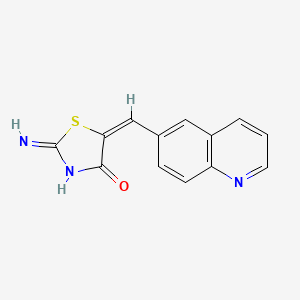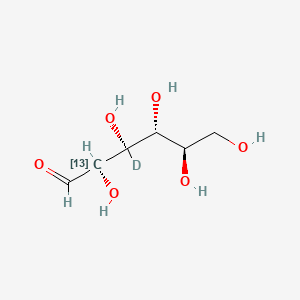
D-Glucose-13C,d1-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C,d1-3 is a labeled form of D-Glucose, where specific carbon atoms are replaced with the isotope carbon-13 and hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed metabolic and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-3 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis pathway. The reaction conditions often involve controlled environments to ensure the precise incorporation of isotopes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide and deuterium oxide. The process includes fermentation with microorganisms that can incorporate these isotopes into glucose. The resulting product is then purified to achieve the desired isotopic purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学的研究の応用
D-Glucose-13C,d1-3 is widely used in various fields of scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in metabolic studies to investigate diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for research and development.
作用機序
D-Glucose-13C,d1-3 exerts its effects by participating in metabolic pathways similar to natural glucose. The isotopic labeling allows researchers to trace the metabolic fate of glucose in biological systems. It targets various enzymes involved in glycolysis and the citric acid cycle, providing insights into glucose utilization and energy production.
類似化合物との比較
D-Glucose-13C6: A fully labeled glucose molecule with carbon-13.
D-Glucose-1-13C: A glucose molecule labeled at the first carbon position with carbon-13.
D-Glucose-6-13C: A glucose molecule labeled at the sixth carbon position with carbon-13.
Uniqueness: D-Glucose-13C,d1-3 is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism and its interactions with other molecules. The combination of carbon-13 and deuterium labeling provides a powerful tool for tracing metabolic pathways and understanding biochemical processes.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1,5D |
InChIキー |
GZCGUPFRVQAUEE-SRVKMQTPSA-N |
異性体SMILES |
[2H][C@]([C@@H]([C@@H](CO)O)O)([13C@H](C=O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


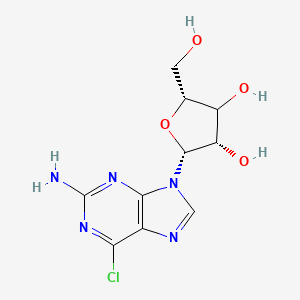


![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
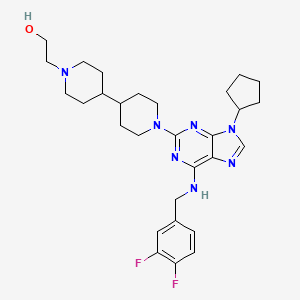
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)






